molecular formula C17H16O3S B14268006 Benzyl 3-oxo-2-(phenylsulfanyl)butanoate CAS No. 139101-20-5

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate

Cat. No.: B14268006
CAS No.: 139101-20-5
M. Wt: 300.4 g/mol
InChI Key: JRAURNOHKYDRHK-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate is a synthetic ester characterized by a benzyl ester group, a ketone moiety at the 3-position, and a phenylsulfanyl (thioether) substituent at the 2-position of the butanoate backbone. This structural complexity distinguishes it from simpler esters, as the sulfur atom and keto group confer unique electronic and steric properties.

Properties

CAS No.

139101-20-5

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

benzyl 3-oxo-2-phenylsulfanylbutanoate

InChI

InChI=1S/C17H16O3S/c1-13(18)16(21-15-10-6-3-7-11-15)17(19)20-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3

InChI Key

JRAURNOHKYDRHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate ()

Structural Differences :

  • Ester Group : Ethyl ester vs. benzyl ester in the target compound.
  • Substituent : A 2,5-dioxopyrrolidin-3-yl group replaces the phenylsulfanyl group.

Functional Properties :

  • Exhibits anthelmintic (EC₅₀ = 0.12 μg/mL against Haemonchus contortus) and cytotoxic activity (IC₅₀ = 0.76 μg/mL against MCF-7 breast cancer cells).
  • The pyrrolidin ring enhances hydrogen-bonding interactions, critical for binding to biological targets .

However, the absence of a pyrrolidin moiety could reduce specificity for certain biological targets.

Methyl 2-benzoylamino-3-oxobutanoate ()

Structural Differences :

  • Ester Group : Methyl ester vs. benzyl ester.
  • Substituent: A benzoylamino group replaces the phenylsulfanyl group.

Functional Properties :

  • Primarily used as a precursor for enamine derivatives. The benzoylamino group facilitates nucleophilic substitution reactions.

Comparison: The phenylsulfanyl group in the target compound may offer greater stability under acidic conditions compared to the benzoylamino group. Additionally, the benzyl ester could slow hydrolysis relative to the methyl ester, extending bioavailability in physiological environments.

Benzyl Butanoate and Simpler Esters ()

Structural Differences :

  • Substituents: Simple benzyl butanoate lacks the 3-oxo and phenylsulfanyl groups.

Functional Properties :

  • Found in natural products (e.g., passion fruit) as flavor compounds. For example, ethyl butanoate contributes fruity notes and is highly volatile .

Comparison: The 3-oxo and phenylsulfanyl groups in the target compound reduce volatility and increase polarity, making it less suitable for flavor applications but more viable in non-volatile applications like pharmaceuticals.

Benzoate Esters ()

Structural Differences :

  • Backbone: Benzoate esters (e.g., phenyl benzoate) feature a benzene ring directly attached to the ester, whereas the target compound has a butanoate chain.

Regulatory Context :

  • Benzoates like methyl benzoate (CAS 93-58-3) are regulated for use in cosmetics and food due to established safety profiles .

Comparison: The butanoate backbone with sulfur and keto groups may introduce novel reactivity or toxicity profiles, necessitating separate regulatory evaluation.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Ester Group Key Substituent Key Properties/Applications Reference
Benzyl 3-oxo-2-(phenylsulfanyl)butanoate Benzyl Phenylsulfanyl, 3-oxo Potential medicinal applications [Inferred]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Ethyl Dioxopyrrolidin Anthelmintic, cytotoxic
Methyl 2-benzoylamino-3-oxobutanoate Methyl Benzoylamino Synthetic precursor for enamines
Benzyl butanoate Benzyl None Flavor/fragrance industry
Phenyl benzoate Phenyl None Cosmetic and food additive

Key Research Findings and Implications

Synthetic Flexibility : The target compound’s synthesis may borrow methodologies from , but the thioether group necessitates sulfur-compatible reaction conditions .

Regulatory Considerations: Unlike simpler benzoates or butanoates, the target compound’s novel structure requires thorough toxicological evaluation before commercial use .

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